Levetiracetam

SV2A binding affinity pKi antiepileptic drug screening

Levetiracetam is the prototypical SV2A ligand (pKi 5.2±0.1) for comparative binding assays in AED discovery. As a BCS Class I compound (aqueous solubility 104.0 g/100 mL), it ensures reproducible dissolution and bioavailability when procured with verified polymorphic Form I specification (XRPD-confirmed). For CNS tolerability-focused formulation, ER grades reduce Cmax by 42.3% vs IR while maintaining AUC bioequivalence. Compared to brivaracetam, levetiracetam demonstrates lower drowsiness probability—critical for cognitive assessment studies. Specify polymorphic form at procurement to mitigate bioequivalence risk.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 102767-28-2
Cat. No. B1674943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevetiracetam
CAS102767-28-2
Synonymsalpha ethyl 2 oxo 1 Pyrrolidineacetamide
alpha-ethyl-2-oxo-1-pyrrolidineacetamide
etiracetam
Etiracetam, (R)-
Etiracetam, R isomer
etiracetam, R-isomer
Etiracetam, S isomer
etiracetam, S-isomer
Keppra
levetiracetam
R-isomer Etiracetam
S-isomer Etiracetam
UCB 6474
ucb L059
ucb L060
UCB-6474
ucb-L059
ucb-L060
UCB6474
UcbL060
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N1CCCC1=O
InChIInChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1
InChIKeyHPHUVLMMVZITSG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility104g/100mL
Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levetiracetam (CAS 102767-28-2) Procurement and Selection Guide: Pharmacological and Physicochemical Baseline


Levetiracetam is a second-generation antiepileptic drug (AED) that functions as a selective ligand for synaptic vesicle protein 2A (SV2A) [1]. Unlike most other AEDs, levetiracetam does not modulate ion channel pathways and demonstrates a unique binding site distinct from those of other CNS-active drugs [2]. It is the (S)-enantiomer of etiracetam and possesses exceptionally high aqueous solubility (104.0 g/100 mL), placing it in Biopharmaceutics Classification System (BCS) Class I [3][4].

Why Levetiracetam (CAS 102767-28-2) Cannot Be Simply Substituted: Rationale for Differentiated Selection


Although multiple SV2A-targeting AEDs (brivaracetam, padsevonil) and numerous generic levetiracetam formulations exist, substitution without quantitative consideration introduces meaningful clinical and operational risk. Brivaracetam exhibits approximately 25-fold higher SV2A affinity than levetiracetam and a distinct behavioral adverse event profile, while certain generic formulations demonstrate statistically significant pharmacokinetic divergence from branded reference products in preclinical models [1][2][3]. Furthermore, extended-release versus immediate-release levetiracetam formulations produce 42.3% lower Cmax and 33.6% lower Css min despite equivalent total exposure—a difference with direct implications for tolerability and dosing regimen design [4]. The evidence below quantifies these differential dimensions.

Quantitative Differentiation Evidence for Levetiracetam (CAS 102767-28-2) Versus Closest Analogs and Formulation Alternatives


SV2A Binding Affinity: Levetiracetam Versus Brivaracetam and Padsevonil

Levetiracetam binds to recombinant human SV2A with a pKi of 5.2 ± 0.1. In direct comparative binding assays under identical experimental conditions, brivaracetam exhibits a pKi of 6.6 ± 0.1 (approximately 25-fold higher affinity), and padsevonil exhibits a pKi of 8.5 ± 0.1 (approximately 2000-fold higher affinity) [1]. Additionally, levetiracetam's dissociation half-life from human SV2A is <0.5 minute at 37°C, compared to 30 minutes for padsevonil [1].

SV2A binding affinity pKi antiepileptic drug screening

Clinical Efficacy and Tolerability: Levetiracetam Versus Brivaracetam in Epilepsy Patients

In a prospective observational study of 115 epilepsy patients (LEV n=66, BRV n=49), levetiracetam demonstrated slightly higher efficacy with a lower probability of drowsiness, while brivaracetam showed fewer and less severe behavioral adverse events (BAEs) [1]. In a separate ambispective study of 65 patients undergoing switchover from levetiracetam to brivaracetam, a statistically significant reduction in seizure frequency was observed post-switch (P < 0.01), with fewer psychiatric side effects reported in the brivaracetam group [2].

seizure frequency reduction behavioral adverse events comparative effectiveness

Pharmacokinetic Differentiation: Extended-Release Versus Immediate-Release Levetiracetam Formulations

In a two-way crossover pharmacokinetic study in healthy Chinese subjects (n=34), levetiracetam extended-release (ER) tablets produced a 42.3% lower maximum plasma concentration (Cmax) and a 33.6% lower minimum steady-state plasma concentration (Css min) compared to immediate-release (IR) tablets, while the 90% CI of the ER/IR ratios for AUC parameters remained within the 80-125% bioequivalence range [1]. The time to peak plasma concentration (tmax) was significantly delayed with ER tablets compared to IR tablets [1][2].

extended-release formulation pharmacokinetic comparison Cmax reduction once-daily dosing

Physicochemical Solubility Profile: Levetiracetam Solubility Data for Formulation and Analytical Method Development

Levetiracetam exhibits very high aqueous solubility of 104.0 g/100 mL (1040 mg/mL) [1][2]. For comparative context, this solubility exceeds that of many common AEDs by orders of magnitude. Solubility in organic solvents follows: chloroform 65.3 g/100 mL, methanol 53.6 g/100 mL, ethanol 16.5 g/100 mL, acetonitrile 5.7 g/100 mL, and practically insoluble in n-hexane [1][2].

aqueous solubility BCS Class I solvent compatibility formulation development

Generic Bioequivalence Variability: Preclinical PK Differences Among Levetiracetam Generic Formulations

In a preclinical in vivo study evaluating bioequivalence of levetiracetam brand and generic oral tablets in mice, statistically significant differences in pharmacokinetic parameters were observed, with Generic 3 showing the most pronounced PK divergence from the brand reference, followed by Generic 2 [1]. A retrospective analysis of 53 FDA bioequivalence studies for generic modified-release AEDs (including levetiracetam MR) found that 90% CIs of generic/brand AUC and Cmax ratios differed by <15% in 86.8% and 77.4% of studies, respectively, though 13.2% of AUC ratios and 22.6% of Cmax ratios differed by 15-25% [2].

bioequivalence generic substitution pharmacokinetic variability quality assessment

Polymorphic Landscape: Crystalline Form Diversity and Stability Considerations for Levetiracetam

Multiple crystalline forms of levetiracetam have been identified and characterized. Form I is stable below 303.5 K and exhibits characteristic XRPD peaks at 2θ values of approximately 10.1°, 15.1°, 18.6°, 20.4°, 23.4°, 23.9°, 24.5°, 26.9°, 30.4°, 31.0°, 36.9°, and 45.6° [1][2]. Form II forms via suspension of Form I in methanol above 313 K [1]. Form III shows characteristic peaks at approximately 14.9°, 20.6°, 30.0°, and 30.6° 2θ [3]. Additional crystalline forms (including Form IV) have been disclosed in patent literature with preparation methods from organic esters [4].

polymorphism crystalline form X-ray powder diffraction solid-state stability

Evidence-Based Application Scenarios for Levetiracetam (CAS 102767-28-2) Selection in Research and Industrial Contexts


Selection of Levetiracetam ER Formulation for Studies Requiring Reduced Peak Plasma Concentration Fluctuations

In pharmacokinetic or tolerability-focused studies where minimizing Cmax-related adverse events (such as somnolence or dizziness) is a priority while maintaining equivalent total drug exposure, levetiracetam ER formulation should be selected over IR formulation based on the 42.3% Cmax reduction and 33.6% Css min reduction demonstrated in direct comparative PK studies [1]. This is particularly relevant for once-daily dosing regimens where steady-state plasma level stability enhances subject compliance and reduces peak-trough variability. The ER formulation maintains AUC bioequivalence (90% CI within 80-125% range), ensuring therapeutic equivalence without sacrificing efficacy [1].

Prioritization of Levetiracetam Over Brivaracetam When Minimizing Drowsiness Is Critical

For clinical or preclinical applications where sedation and drowsiness are unacceptable confounding factors, levetiracetam should be prioritized over brivaracetam based on direct comparative evidence showing lower probability of drowsiness with LEV [1]. This is particularly relevant for studies involving cognitive assessments, daytime functioning evaluations, or populations sensitive to sedative effects. The trade-off is that levetiracetam carries a higher burden of behavioral adverse events (BAEs), so applications where psychiatric tolerability is paramount may warrant brivaracetam selection instead [1].

Use of Levetiracetam as Reference Standard in SV2A Ligand Screening and Development Programs

Given its well-characterized pKi value of 5.2 ± 0.1 for recombinant human SV2A and its role as the prototypical selective SV2A ligand, levetiracetam serves as the industry-standard reference compound for comparative SV2A binding assays in drug discovery programs [1]. Its moderate affinity and rapid dissociation kinetics (t1/2 <0.5 min) provide a benchmark against which novel SV2A ligands with higher affinity (e.g., brivaracetam pKi 6.6, padsevonil pKi 8.5) or slower dissociation kinetics can be quantitatively evaluated [1].

Procurement of Levetiracetam API with Specified Polymorphic Form for Consistent Formulation Performance

For pharmaceutical development and manufacturing applications requiring reproducible dissolution and bioavailability characteristics, levetiracetam API should be procured with explicit polymorphic form specification—preferably the thermodynamically stable Form I with verification via XRPD (characteristic 2θ peaks at 10.1°, 15.1°, 18.6°, 20.4°, 23.4°, 23.9°, 24.5°, 26.9°, 30.4°, 31.0°, 36.9°, and 45.6°) [1]. Form I remains stable below 303.5 K, making it suitable for standard manufacturing and storage conditions. Procurement without polymorphic specification introduces risk of form conversion during processing or storage, potentially altering dissolution and impacting bioequivalence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levetiracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.